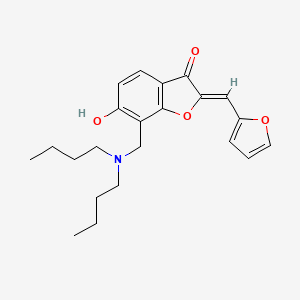

(Z)-7-((dibutylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-7-((dibutylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H27NO4 and its molecular weight is 369.461. The purity is usually 95%.

BenchChem offers high-quality (Z)-7-((dibutylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-7-((dibutylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Polysubstituted furans are essential building blocks in organic chemistry and natural products. This compound can be used as a precursor for synthesizing furan derivatives. Researchers have developed efficient methods to prepare polysubstituted furans using sulfur ylides and alkyl acetylenic carboxylates. The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates lead to dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .

- Furfural, the precursor of this compound, is derived from hemicellulose and serves as a promising renewable platform molecule. Due to its highly functionalized structure, furfural can be further converted into valuable chemicals and even fossil fuel alternatives. Researchers explore its potential in sustainable chemistry and bio-based materials .

- The hydroxybenzofuran moiety in this compound contributes to its antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Investigating its antioxidant potential could lead to applications in health and wellness .

- Furan derivatives are found in natural sources such as plants, algae, and microorganisms. The structural motifs of furans are present in biologically active molecules. Researchers study the compound’s interactions with biological targets, aiming to develop novel drugs or therapeutic agents .

- The conjugated system in the furan ring gives rise to interesting photophysical properties. Researchers explore its fluorescence, absorption, and emission behavior. Applications could include sensors, imaging agents, or optoelectronic devices .

- Incorporating furan-based units into polymers can enhance their properties. Researchers investigate copolymers or functional materials containing this compound. Potential applications include drug delivery systems, coatings, or self-healing materials .

Polysubstituted Furan Synthesis

Renewable Platform Molecule

Antioxidant Properties

Biological Activity and Drug Development

Photophysical Properties

Materials Science and Polymer Chemistry

Eigenschaften

IUPAC Name |

(2Z)-7-[(dibutylamino)methyl]-2-(furan-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-3-5-11-23(12-6-4-2)15-18-19(24)10-9-17-21(25)20(27-22(17)18)14-16-8-7-13-26-16/h7-10,13-14,24H,3-6,11-12,15H2,1-2H3/b20-14- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZKYEHGLIXNSF-ZHZULCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(CCCC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-7-((dibutylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2380860.png)

![5-Amino-3-(isobutylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B2380867.png)

![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(4-methylthiophene-2-carbonyl)azetidine](/img/structure/B2380870.png)

![Methyl (2S)-2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-3-hydroxypropanoate](/img/structure/B2380874.png)

![5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine](/img/structure/B2380880.png)